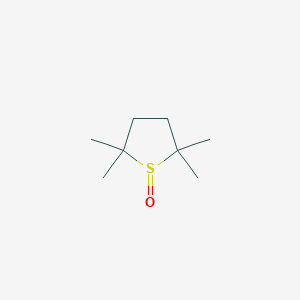
2,2,5,5-Tetramethyl-1lambda~4~-thiolan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetramethyl-1lambda~4~-thiolan-1-one is a heterocyclic organic compound with a sulfur atom in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1lambda~4~-thiolan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2,5-dimethylhexane-2,5-diol. This reaction can be carried out using sulfuric acid or zeolites as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-Tetramethyl-1lambda~4~-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetramethyl-1lambda~4~-thiolan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,5,5-Tetramethyl-1lambda~4~-thiolan-1-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,5,5’-Tetramethyl-1,1’-biphenyl
- 2,2,5,5-Tetramethyltetrahydrofuran
- 1-Chloro-2,2,5,5-tetramethyl-4-imidazolidinone
Uniqueness
2,2,5,5-Tetramethyl-1lambda~4~-thiolan-1-one is unique due to its sulfur-containing ring structure, which imparts distinct chemical properties compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous.
Propiedades
Número CAS |
62790-41-4 |
|---|---|
Fórmula molecular |
C8H16OS |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethylthiolane 1-oxide |
InChI |
InChI=1S/C8H16OS/c1-7(2)5-6-8(3,4)10(7)9/h5-6H2,1-4H3 |
Clave InChI |
YJTPLHLIPMMQFS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(S1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















